5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
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Overview
Description
5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrazole ring, and it is functionalized with an amino group, a methoxyphenylsulfonyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrazole moiety through cyclization reactions. The amino group can be introduced via nucleophilic substitution, while the methoxyphenylsulfonyl group is typically added through sulfonylation reactions. The carboxylate group is often introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.
Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are used under conditions like reflux or in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, which can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-((4-methylphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
- 5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
- 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its bioactivity and making it a more attractive candidate for various applications.
Properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S2/c1-22-11-2-4-12(5-3-11)25(20,21)18-13(16)8-14(17-18)23-15(19)10-6-7-24-9-10/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNDDIYZDZNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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